molecular formula C10H14FNO B13055592 (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13055592
M. Wt: 183.22 g/mol
InChI Key: SPOJJXMJIBJMRN-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Implementing automated systems for purification to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 1-(4-fluoro-2-methylphenyl)propan-2-one.

    Reduction: Formation of various amine derivatives depending on the reducing agent used.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: A diastereomer with different stereochemistry.

    1-(4-Fluoro-2-methylphenyl)ethanol: Lacks the amino group, leading to different chemical properties.

    4-Fluoro-2-methylbenzylamine: Lacks the hydroxyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

SPOJJXMJIBJMRN-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

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